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Compound Name: Enfuvirtide acetate (t-20)

Cat. No.: B13643566

Get Quote

Mechanistic Foundation: The Structural Biology of
Fusion Inhibition

Enfuvirtide (T-20) is a biomimetic peptide that functions as a dominant-negative inhibitor of HIV-

1 entry. To understand its SAR, one must first deconstruct the "Spring-Loaded" mechanism of
the HIV-1 envelope glycoprotein (Env).

The gp41 Fusion Machinery

The viral transmembrane protein gp41 contains two critical heptad repeat regions: HR1 (N-
terminal) and HR2 (C-terminal).[1]

+ Native State: gp41 is metastable, buried beneath gp120.
» Activation: CD4 and co-receptor (CCR5/CXCR4) binding triggers gp120 shedding.

e Pre-Hairpin Intermediate: The hydrophobic fusion peptide inserts into the host membrane.
HR1 and HR2 are exposed but not yet interacting.
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e Fusion (6HB Formation): The HR2 region folds back onto the HR1 trimer, forming a
thermostable Six-Helix Bundle (6HB).[1] This "zipping" action pulls viral and cellular

membranes together, forcing fusion.[1][2]

Mode of Action

Enfuvirtide is a synthetic peptide derived from the HR2 sequence (residues 638—-673). It binds
to the exposed HR1 groove during the pre-hairpin intermediate stage, effectively "jamming" the
zipper. By occupying the HR1 site, it prevents the native viral HR2 from binding, thereby
inhibiting 6HB formation and viral entry.

Visualization of Fusion Blockade

The following diagram illustrates the kinetic window where Enfuvirtide intercepts the fusion

process.
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Figure 1: Kinetic pathway of HIV-1 fusion. Enfuvirtide acts as a decoy substrate, binding HR1
before the native HR2 can complete the six-helix bundle.

Structure-Activity Relationship (SAR) Analysis

The efficacy of Enfuvirtide is governed by specific sequence motifs that dictate its affinity for
HR1 and its behavior in the lipid environment.

Critical Sequence Motifs
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Enfuvirtide is a 36-amino acid peptide. SAR studies have identified three zones critical for its

activity:
e The Helix-Binding Domain (Residues 1-28):

o Contains the "WW!I" motif (Trp-Trp-lle). These residues dock into deep hydrophobic
pockets on the HR1 trimer.

o Causality: Mutations disrupting these hydrophobic contacts drastically reduce binding
affinity (Kd) and antiviral potency (IC50).

e The Lipid-Binding Domain (TRM):
o Located at the C-terminus (Residues 29-36: WASLWNWF).

o Mechanism: This Tryptophan-Rich Motif (TRM) allows the peptide to partition into the host
cell membrane.

o Significance: Membrane partitioning increases the local concentration of the drug near the
viral entry site. Deletion of the TRM results in a >50-fold loss of potency, even if HR1

binding affinity remains unchanged in solution.
» Helicity and Stability:
o In aqueous solution, T-20 is largely unstructured (random coil).
o Upon interacting with membranes or HR1, it adopts a high

-helical content.

o Next-Gen Insight: Analogs constrained to be pre-helical (e.g., via stapling or salt bridges)
show improved entropy of binding.

Comparative Potency Data

The following table contrasts Enfuvirtide with next-generation analogs and demonstrates the
impact of the V38A resistance mutation.
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Mechanism
IC50 (V38A
o IC50 (WT Fold of
Inhibitor Class Mutant) .
NL4-3) [nM] Resistance Improveme
[nM] .
n

Enfuvirtide
(T-20)

1st Gen 24.17 313.0 ~13x N/A

Extended
sequence +
Pocket
T-1249 2nd Gen 4.0 10.0 ~2.5x o
Binding
Domain
(PBD)

Engineered

stability +
Sifuvirtide 3rd Gen 1.2 2.6 ~2X

Deep Pocket

Binding

Cl6-fatty acid
LP-40 Lipopeptide 0.41 0.8 ~2X conjugation
replaces TRM

Data Source: Synthesized from ASM Journals and NIH comparative studies [1, 2].

Resistance Profiling: The V38A Pathway[3]

Resistance to Enfuvirtide is a textbook example of viral evolution under selective pressure.

Primary Mutations (HR1)
The "GIV" motif (residues 36-38 of gp41) is the primary hotspot.

o V38A (Valine to Alanine): The most common mutation. It removes a methyl group, creating a
void in the hydrophobic interface where T-20 binds. This reduces the binding energy of T-20
sufficient to allow native HR2 to outcompete it.
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e Q40H (Glutamine to Histidine): Often appears alongside V38A or independently. Introduces
charge/steric clashes.

Fithess Cost & Compensation

These HR1 mutations often destabilize the native 6HB, leading to slower viral fusion kinetics.

o Compensatory Mutations: The virus often evolves secondary mutations in HR2 (e.g., N126K)
to restore the stability of the HR1-HR2 interaction, regaining viral fithess while maintaining
drug resistance.

Next-Generation Design Logic

To overcome the limitations of T-20 (short half-life, resistance susceptibility, low potency), next-
generation inhibitors employ specific structural upgrades.

T-1249 and Sifuvirtide[4]

e T-1249: A 39-mer hybrid sequence (HIV-1, HIV-2, SIV).[3] It includes a Pocket Binding
Domain (PBD) at the N-terminus that T-20 lacks. The PBD binds a conserved hydrophobic
pocket on HR1, anchoring the peptide even if the V38A mutation is present downstream.

« Sifuvirtide: Designed using 3D-structural data to maximize salt-bridge formation, increasing
thermal stability and proteolytic resistance.

Lipopeptides (LP-40/LP-52)
o Strategy: Replace the C-terminal TRM with a fatty acid (e.g., palmitic acid).[4]

o Benefit: The lipid tail anchors the inhibitor irreversibly to the cell membrane, creating a
"“fusion shield.” This dramatically lowers the off-rate and improves in vivo half-life.
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Figure 2: Structural evolution from Enfuvirtide to high-potency analogs.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-
validating systems. Causality is explicitly defined for critical steps.

Protocol A: Single-Cycle Luciferase Viral Entry Assay

Purpose: To determine the IC50 of fusion inhibitors against specific HIV-1 Envs (WT or Mutant)

without using live replication-competent virus.
Reagents:

o Target Cells: TZM-bl (HeLa derivative expressing CD4, CCR5, CXCR4, and a Tat-driven
Luciferase reporter).

o Effector: HIV-1 pseudovirus (generated in 293T cells via co-transfection of pSG3AEnv
backbone and pSV7d-Env plasmid).

o Readout: Bright-Glo™ Luciferase Assay System (Promega).

Workflow:
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o Cell Seeding: Plate TZM-bl cells at

cells/well in a 96-well plate. Incubate overnight at 37°C/5% CO2.

o Validation: Ensure confluency is ~60-70% to prevent contact inhibition affecting receptor
expression.

« Inhibitor Dilution: Prepare serial 3-fold dilutions of Enfuvirtide (start at 2000 nM) in culture
media.

 Virus Pre-incubation (Critical Step): Mix the diluted inhibitor with the pseudovirus before
adding to cells. Incubate for 30 minutes at 37°C.

o Causality: This allows the inhibitor to bind the transiently exposed gp41 states on the virion
or establish equilibrium, although T-20 primarily acts during the fusion event at the cell
surface.

e Infection: Add the Virus+Inhibitor mix to the TZM-bl cells. Add DEAE-Dextran (10 pg/mL) to
enhance viral attachment.

¢ Incubation: Incubate for 48 hours.

e Lysis & Detection: Remove media. Add 50 pL Lysis/Luciferase reagent. Incubate 2 mins.
Read luminescence on a luminometer.

e Analysis: Normalize RLU (Relative Light Units) to "Virus Only" (100%) and "Cell Only" (0%)
controls. Fit data to a sigmoid dose-response curve to calculate IC50.

Protocol B: Circular Dichroism (CD) for Helical Stability

Purpose: To quantify the alpha-helical content of the peptide in solution vs. membrane-mimetic
environments.

Workflow:

o Sample Prep: Dissolve peptide (10 uM) in PBS (pH 7.4).
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e Membrane Mimic: Prepare a second sample with 10 pM peptide + 10 mM SDS or TFE
(Trifluoroethanol).

o Causality: SDS micelles mimic the anisotropic environment of the lipid bilayer, inducing the
bioactive helical conformation.

e Measurement: Scan from 190 nm to 260 nm at 25°C using a 1 mm path length quartz
cuvette.

 Validation Criteria:
o Random Coil: Minima at ~200 nm.
o Alpha-Helix: Double minima at 208 nm and 222 nm.

o Success: Enfuvirtide should show random coil in PBS but significant helicity (>50%) in
SDS/TFE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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